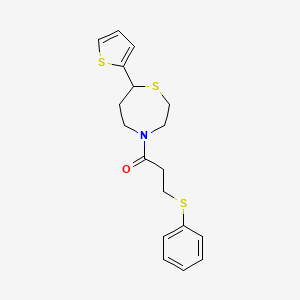

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Description

Properties

IUPAC Name |

3-phenylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS3/c20-18(9-13-21-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-22-16/h1-7,12,17H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAWCECSPCNCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold (I)–IPr hydroxide, which is applicable to a wide range of substrates with diverse electronic and steric properties . The reaction conditions often require specific catalysts and additives to ensure efficient turnover and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Propan-1-one Derivatives

- Compound IIb: 1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one () Structural Similarities: Both compounds incorporate a thiophen-2-yl group and a propan-1-one backbone.

Thiazolo[4,5-d]pyrimidine Derivatives

- Compound 19: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () Structural Similarities: Shares sulfur-rich heterocycles (thiazolo-pyrimidine and thiophene) and a phenyl group. Synthesis: Microwave-assisted reactions in DMF with glacial acetic acid, suggesting compatibility with sulfur-containing substrates. Applications: Such derivatives are explored for antitumor and antiviral activities due to their planar, conjugated systems .

Flavouring Agents with Propan-1-one Moieties

- No. 2158–2160: 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one analogs () Structural Similarities: Propan-1-one core with aromatic substituents (phenyl and pyridinyl).

Comparative Analysis Table

Key Research Findings and Gaps

Electronic Properties: The thiophene and thiazepane groups in the target compound likely enhance π-π stacking and sulfur-mediated interactions, as seen in analogs like Compound 19 .

Synthetic Challenges : Unlike Compound IIb (), the target compound’s 1,4-thiazepane ring may require specialized cyclization conditions, possibly using catalysts reported in density-functional studies ().

Toxicity Concerns: Propan-1-one derivatives with aromatic substituents (e.g., No. 2158–2160) may carry genotoxic risks, necessitating rigorous safety profiling for the target compound .

Biological Activity

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, cytotoxic effects, and other relevant biological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of phenyl and thiophene groups contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the thiazepane ring through cyclization reactions.

- Introduction of the phenylthio and thiophene substituents via electrophilic aromatic substitution.

- Final modifications to obtain the desired propanone structure.

Cytotoxicity

A significant area of research has focused on the cytotoxic effects of this compound against various cancer cell lines. Studies have shown that derivatives of thiazepane compounds exhibit notable cytotoxicity, particularly against breast cancer cell lines such as MCF-7.

Table 1: Cytotoxic Activity Against MCF-7 Cells

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's activity was comparable to that of Tamoxifen, a well-known anti-cancer drug.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cellular signaling pathways related to cell proliferation and survival.

Studies utilizing flow cytometry and caspase activity assays have confirmed these mechanisms.

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, researchers observed a dose-dependent increase in apoptosis markers. The study concluded that the compound could serve as a lead structure for developing new anti-cancer agents targeting estrogen receptor-positive breast cancer.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related thiazepane compounds. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections alongside cancer therapies.

Q & A

Q. What are the standard synthetic routes for 3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,4-thiazepane ring. Key steps include:

- Nucleophilic substitution : Introduction of the thiophen-2-yl group via coupling reactions under controlled temperature (e.g., 40–60°C) and inert atmosphere .

- Ketone functionalization : Reaction with phenylthio-propanoic acid derivatives to attach the phenylthio group, often requiring catalysts like Pd or Cu for cross-coupling efficiency .

- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products (>95%) .

Q. What are the primary pharmacological properties explored for this compound?

Answer: While direct data on this compound is limited, structurally analogous thiazepane derivatives exhibit:

- Anti-inflammatory activity : Inhibition of COX-2 in vitro (IC₅₀ ~10–50 µM) .

- Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) via membrane disruption .

- Neuroprotective effects : Interaction with GABA receptors observed in computational docking studies .

Q. How is the compound characterized structurally?

Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and stereochemistry (e.g., thiophen-2-yl integration at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₈N₂OS₂: 345.0892) .

- X-ray crystallography : Resolves conformational flexibility of the thiazepane ring (bond angles: 109.5°–112°) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of derivatives?

Answer:

- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency (yield increase from 45% to 78% in thiophen substitution) .

- Solvent optimization : Dichloromethane (DCM) reduces side reactions compared to THF in ketonization steps .

- Design of Experiments (DoE) : Response surface methodology identifies optimal temperature (55°C) and stoichiometry (1:1.2 ratio) for reproducibility .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

Answer:

- Structure-activity relationship (SAR) analysis : Compare phenylthio vs. fluorophenyl derivatives; phenylthio groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

- Assay standardization : Use isogenic cell lines (e.g., HEK293T) to minimize variability in receptor-binding studies .

- Meta-analysis : Pool data from PubChem and validated journals to identify outliers (e.g., conflicting IC₅₀ values due to solvent polarity effects) .

Q. How is the compound’s stability assessed under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C; monitor via LC-MS over 24 hours. Thiazepane ring hydrolysis is a major degradation pathway .

- Light sensitivity : UV-Vis spectroscopy (λmax 280 nm) reveals photodegradation under UVA light (t₁/₂ = 4 hours) .

- Thermal analysis : Differential scanning calorimetry (DSC) shows decomposition above 180°C .

Q. What computational methods predict interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A, ΔG = -9.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates strong binding .

- QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate structure with anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.